Kisspeptin-10 vs. Kisspeptin-54: Quantified Differences in In Vivo LH Stimulation Durability
Direct head-to-head comparison in male mice demonstrates that kisspeptin-54 sustains LH release substantially longer than kisspeptin-10 after systemic administration. At 10 minutes post-injection, both peptides produce comparable LH elevation. However, at 2 hours post-injection, kisspeptin-54 maintains significantly elevated LH levels while kisspeptin-10-treated animals show LH levels returning to near-baseline [1]. The plasma half-life of kisspeptin-54 is approximately 32 minutes, whereas kisspeptin-10 has a half-life of approximately 4 minutes in the bloodstream [1].
| Evidence Dimension | Duration of LH elevation and plasma half-life |
|---|---|
| Target Compound Data | LH returns to baseline by 2 hours post-injection; plasma half-life ≈4 minutes |
| Comparator Or Baseline | Kisspeptin-54 (KP-54, metastin, 54-amino acid full-length peptide); LH sustained at 2 hours; plasma half-life ≈32 minutes |
| Quantified Difference | Approximately 8-fold longer plasma half-life for KP-54 (32 min vs 4 min); sustained LH response at 2 hours with KP-54 vs return to baseline with KP-10 |
| Conditions | Male mice, systemic (peripheral) administration, LH measured at 10 min and 2 hours post-injection |
Why This Matters
Procurement selection between KP-10 and KP-54 should be determined by whether acute transient stimulation (KP-10) or sustained receptor engagement (KP-54) aligns with the experimental design.
- [1] d'Anglemont de Tassigny X, Jayasena CN, Murphy KG, Dhillo WS, Colledge WH. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo. PLoS One. 2017;12(5):e0176821. doi:10.1371/journal.pone.0176821 View Source
